[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester
Overview
Description
[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester is a highly specialized compound known for its distinct molecular structure, which integrates a pyridine ring substituted with dimethylamino and trifluoromethyl groups. This compound’s unique arrangement makes it a subject of interest in various scientific fields including medicinal chemistry and industrial applications.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that our compound may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other active compounds, it is likely that it interacts with its targets by forming bonds and altering their normal function .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to diverse biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other biologically active compounds, it is likely to have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound is typically synthesized through a multi-step process. One common method involves the reaction of 4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol with ethyl chloroformate under basic conditions. The reaction must be carried out under controlled temperature to prevent decomposition and ensure high yield.
Industrial Production Methods: On an industrial scale, the production process is streamlined to enhance efficiency and scalability. Continuous flow reactors and advanced catalysis techniques are often employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, often resulting in the reduction of the carbonyl group.
Substitution: Nucleophilic substitution reactions are common, particularly due to the presence of the dimethylamino group. These reactions can occur in the presence of nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products: Depending on the type of reaction, major products can vary. Oxidation typically leads to oxides, reduction produces reduced forms of the compound, and substitution often results in new derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the design of new drugs targeting neurological disorders.
Industry: Utilized in the manufacture of advanced materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
[4-(Trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester: Lacks the dimethylamino group, which can alter its reactivity and application.
[4-(Dimethylamino-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester: Does not have the trifluoromethyl group, affecting its pharmacokinetic properties.
And that’s a wrap! Fascinating stuff, isn’t it?
Properties
IUPAC Name |
ethyl N-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2/c1-4-25-16(24)21-13-7-5-11(6-8-13)14-9-12(17(18,19)20)10-15(22-14)23(2)3/h5-10H,4H2,1-3H3,(H,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBCMZDNRFGGIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.